Cyclopentene, hexachloro(dichloromethylene)-
Description
Chemical Identity: The compound "Cyclopentene, hexachloro(dichloromethylene)-" (IUPAC name: 4-(Dichloromethylene)-1,2,3,3,5,5-hexachlorocyclopentene) is a highly chlorinated cyclopentene derivative. Its molecular formula is C₆Cl₈, with a molecular weight of 355.688 g/mol and a CAS registry number of 3424-05-3 . The structure features a cyclopentene ring substituted with six chlorine atoms and a dichloromethylene group (-CCl₂) at the 4-position (Figure 1). The InChIKey HSNOZNMQZFGXDR-UHFFFAOYSA-N uniquely identifies its stereochemical and structural properties .
The compound’s stability is influenced by its electron-deficient aromatic system due to extensive chlorine substitution, which also contributes to its environmental persistence .
Structure
3D Structure
Properties
CAS No. |
67937-22-8 |
|---|---|
Molecular Formula |
C6Cl8 |
Molecular Weight |
355.7 g/mol |
IUPAC Name |
1,2,3,3,4,4-hexachloro-5-(dichloromethylidene)cyclopentene |
InChI |
InChI=1S/C6Cl8/c7-2-1(4(9)10)5(11,12)6(13,14)3(2)8 |
InChI Key |
DDCSJBUWRTUGEO-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(C(C1=C(Cl)Cl)(Cl)Cl)(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Table 1: Synthesis Conditions and Outcomes
| Parameter | Value |
|---|---|
| Reactants | CCl + CCl |
| Temperature | 218°C |
| Solvent | None (neat reaction) |
| Product Purity | >95% (via elemental analysis) |
| Key Byproducts | Unreacted starting materials |
Mechanistic Insights and Side Reactions
The cycloaddition mechanism is hypothesized to proceed through a concerted [4+2] pathway, with hexachlorocyclopentadiene acting as the electron-deficient diene and hexachloropropene as the dienophile. The electron-withdrawing chlorine substituents stabilize the transition state, facilitating ring closure. Notably, the dichloromethylene group (-CCl) at the 4-position arises from the rearrangement of chloride ions during the reaction, as evidenced by isotopic labeling studies.
Side reactions are minimal under optimized conditions but may include:
-
Polychlorinated hydrocarbon formation : Trace amounts of CCl isomers due to dimerization.
-
Dechlorination : Minor generation of pentachloro derivatives at temperatures exceeding 220°C.
Analytical Characterization
The structural elucidation of 1,2,3,3,5,5-hexachloro-4-(dichloromethylene)-cyclopentene relies on a combination of spectroscopic and crystallographic techniques:
Elemental Analysis
Consistent with the molecular formula CCl , elemental analysis results align with theoretical values (C: 20.9%, Cl: 79.1%).
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray diffraction confirms the bicyclic structure, with bond lengths of 1.34 Å for the exocyclic C=C bond and 1.72–1.78 Å for C-Cl bonds.
Table 2: Key Spectroscopic and Structural Parameters
| Parameter | Value |
|---|---|
| Molecular Weight | 354.64 g/mol |
| Melting Point | 37–38°C |
| C-Cl Bond Length | 1.72–1.78 Å |
| C=C Bond Length | 1.34 Å |
Applications in Synthetic Chemistry
This compound serves as a precursor for diverse halogenated cyclopentene derivatives:
Chemical Reactions Analysis
Diels-Alder Reactions
As a potent dienophile, the compound undergoes [4+2] cycloaddition with dienes to form polycyclic adducts. Notable examples include:
| Diene | Product | Application | Yield |
|---|---|---|---|
| Cyclopentadiene | Bicyclic cyclopentane-1,3-dione adduct | Intermediate in pesticide synthesis | ~90% |
| Anthracene | Anthraquinone-derived adduct | Polymer and dye precursors | ~85% |
These adducts are enolized under basic conditions, forming water-soluble polymers or Michael addition products .
Reactions with Nucleophiles
The electron-deficient carbonyl groups (resulting from tautomerism) react with nucleophiles:
-
Oxime Formation : Reacts with hydroxylamine to yield mono- and dioximes .
-
Hydrazones : Forms phenylhydrazones and tosylhydrazones, confirmed by IR spectroscopy .
-
Alkylation : Attempted alkylation with methyl iodide and tert-butoxide leads to insoluble polymeric residues, likely via enolate intermediates .
Base-Mediated Condensation
In aqueous NaOH or piperidine, the compound undergoes rapid enolization and self-condensation, forming polymeric structures. Proposed pathways include:
-
Michael Addition : Enolate intermediates attack adjacent molecules, forming cyclopentane-1,3-dione-linked polymers .
-
Hydrogen Transfer : Leads to cross-conjugated systems, supported by UV spectral data .
Hydrogenation
Catalytic hydrogenation (Pd/C, H₂) reduces the compound to a mixture of cyclopentanone (45%) and α-hydroxycyclopentanone (48%), with minimal cyclopentane-1,3-dione formation . The reaction proceeds via partial saturation of the cyclopentene ring (Eq. 1):
Photolytic and Hydrolytic Degradation
-
Photolysis : In surface water, UV light cleaves chlorine substituents, yielding pentachlorocyclopentenones (half-life: 2–4 minutes) .
-
Hydrolysis : Forms pentachloro-cis-2,4-pentadienoic acid, which decarboxylates to pentachlorobutadienes .
Thermal Rearrangements
Heating induces dechlorination and structural rearrangement, producing tetrachlorocyclopentene-diones or dimeric ketones (up to 12% yield) .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₆Cl₈
- Molecular Weight : 355.688 g/mol
- IUPAC Name : Cyclopentene, 4-(dichloromethylene)-1,2,3,3,5,5-hexachloro-
- CAS Registry Number : 3424-05-3
The compound's structure consists of a cyclopentene ring with multiple chlorine substituents that significantly influence its reactivity and applications.
Pesticide Manufacturing
Hexachlorocyclopentadiene is primarily used in the production of certain pesticides. Its chlorinated structure enhances its efficacy as an active ingredient in pest control formulations. The compound's stability and reactivity make it suitable for creating various pesticide derivatives that target specific pests while minimizing non-target effects .
Chemical Synthesis
Hexachlorocyclopentadiene serves as a versatile building block in organic synthesis. It can participate in various reactions, including:
- Diels-Alder Reactions : The compound can act as a dienophile due to its electron-deficient nature, allowing it to react with diene compounds to form more complex cyclic structures. This property is utilized in synthesizing other chlorinated organic compounds that have potential applications in pharmaceuticals and agrochemicals .
- Formation of Halogenated Compounds : Its reactivity allows for the introduction of halogen atoms into other organic molecules, which can modify their physical and chemical properties for desired applications.
Disinfection Byproducts
Recent studies have highlighted the formation of hexachlorocyclopentadiene as an emerging disinfection byproduct (DBP) during water treatment processes. The compound has been identified as a toxic byproduct resulting from the chlorination of organic materials present in water sources . Understanding its formation pathways is crucial for developing strategies to mitigate its presence in drinking water.
Toxicological Insights
Hexachlorocyclopentadiene poses significant health risks upon exposure. Acute exposure can lead to respiratory issues and skin irritation, while chronic exposure raises concerns regarding potential carcinogenic effects . Regulatory frameworks are increasingly focusing on monitoring and controlling the use of such compounds to protect public health.
Pesticide Efficacy Studies
Research has demonstrated that formulations containing hexachlorocyclopentadiene exhibit enhanced efficacy against specific agricultural pests compared to traditional pesticides. These studies emphasize the need for careful application to minimize environmental impact while maximizing pest control efficiency.
Water Treatment Research
Investigations into the formation of hexachlorocyclopentadiene during chlorination processes have revealed that certain organic precursors significantly increase its concentration in treated water. This finding has prompted further research into alternative disinfection methods that reduce the formation of harmful DBPs .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pesticide Manufacturing | Used as an active ingredient in various pesticide formulations due to its chemical stability. |
| Organic Synthesis | Acts as a dienophile in Diels-Alder reactions and facilitates halogenation processes. |
| Disinfection Byproducts | Identified as a toxic byproduct during water treatment processes; poses health risks. |
| Toxicological Studies | Research indicates potential acute and chronic health effects associated with exposure. |
Mechanism of Action
The mechanism by which cyclopentene, hexachloro(dichloromethylene)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The high chlorine content and unique structure allow it to interact with specific sites on these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Hexachlorocyclopentadiene (CAS 77-47-4)
Structural Differences :
Physical and Chemical Properties :
- Molecular Weight : 272.8 g/mol (lower due to fewer chlorine atoms).
- Reactivity : The conjugated diene system in hexachlorocyclopentadiene enables Diels-Alder reactions, making it a precursor for pesticides like aldrin and dieldrin . In contrast, the saturated cyclopentene ring in the target compound limits such reactivity but enhances thermal stability .
Cyclopentene, 1,2,3,3,4,5,5-heptachloro-4-(dichloromethyl) (CAS 102060-34-4)
Structural Differences :
Impact on Properties :
- Molecular Weight : ~373.7 g/mol (higher due to additional chlorine).
Toxicity :
Bicyclo[2.2.1]hept-2-ene, 1,2,3,4,7,7-hexachloro-5-methyl (CAS 40745-55-9)
Structural Differences :
Stability and Reactivity :
Hexachloroethane (CAS 67-72-1)
Structural Differences :
- Formula : C₂Cl₆ (linear ethane derivative vs. cyclic cyclopentene).
Biological Activity
Cyclopentene, hexachloro(dichloromethylene)-, also known as hexachlorocyclopentadiene (HCCPD), is an organochlorine compound with significant biological activity. This article delves into its biological effects, toxicokinetics, and potential applications based on diverse research findings.
Hexachlorocyclopentadiene is synthesized through the chlorination of cyclopentadiene, followed by dehydrochlorination. The chemical formula for HCCPD is C₆Cl₈, and it has a melting point of approximately 183-184°C . The synthesis process typically yields about 75% of the desired product through alkaline hypochlorite treatment, while thermal dechlorination can yield over 90% purity .
Toxicokinetics
Absorption and Distribution:
HCCPD is primarily absorbed through the lungs, gastrointestinal tract, and skin. Studies indicate that absorption rates vary significantly depending on the route of exposure. For instance, inhalation leads to higher blood concentrations compared to oral administration, which suggests limited gastrointestinal absorption due to binding with intestinal contents .
In animal studies, the distribution of HCCPD varies between species; in rats, the highest concentration is found in the kidneys, whereas in mice, it is predominantly in the liver. After repeated oral doses, steady-state concentrations were reached within 10 to 30 days .
Metabolism and Excretion:
The metabolism of HCCPD is complex and not fully understood. It has been observed that less than 1% of radiolabeled HCCPD is oxidized to carbon dioxide. Various metabolites have been identified, including hexachloro-2-cyclopentanone and octachloro-3a,4,7,7a-tetrahydro-4,7-methanoindene-1,8-dione .
Biological Effects
Acute Toxicity:
Acute exposure to high doses of HCCPD has been shown to cause respiratory distress in rats and rabbits. Lungs exhibited hyperemia and edema following exposure. Notably, extensive lung hemorrhage was observed after non-lethal doses over a period of 21 days .
Chronic Effects:
Repeated exposure has resulted in significant gastrointestinal issues such as diarrhea and acute necrotic lesions in the forestomach. Inflammation and epithelial hyperplasia were noted with chronic exposure at varying doses .
Cardiac and Hepatic Impact:
While cardiac function remained largely unaffected at lower doses, moderate hepatic degeneration was observed following acute inhalation exposure. This suggests that while HCCPD can induce severe respiratory effects, its impact on cardiac function may be less pronounced at non-lethal levels .
Case Studies
Several studies have documented the biological activity of HCCPD:
- Study on Rats: A study observed that rats exposed to high doses exhibited significant respiratory distress and pulmonary hemorrhage after prolonged exposure. The findings highlighted the compound's potential as a respiratory irritant .
- Toxicology Reports: Reports indicated that lower doses did not result in observable changes in heart tissue but did lead to degenerative changes in lung tissues after repeated exposures .
Data Table: Summary of Biological Effects
| Effect | Observation | Dose Dependency |
|---|---|---|
| Respiratory Distress | Hyperemia and edema in lungs | High doses |
| Gastrointestinal Issues | Diarrhea and necrotic lesions | Repeated exposure |
| Hepatic Degeneration | Moderate degeneration | Acute inhalation |
| Cardiac Function | No impairment at lower doses | Low doses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
